molecular formula C8H22OSi2 B14571579 Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane CAS No. 61244-99-3

Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane

Cat. No.: B14571579
CAS No.: 61244-99-3
M. Wt: 190.43 g/mol
InChI Key: WQNPOZPPMSVWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of both methoxy and trimethylsilyl groups. This compound is notable for its utility in organic synthesis, particularly in the formation of silyl ethers, which are often used as protecting groups for alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane can be synthesized through the reaction of dimethylchlorosilane with 2-(trimethylsilyl)ethanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include silanols, silanes, and various substituted silanes depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane involves the formation of silyl ethers through the reaction of the methoxy group with hydroxyl groups on target molecules. This reaction is facilitated by the presence of a base, which deprotonates the hydroxyl group, making it more nucleophilic .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used for similar purposes but lacks the methoxy group.

    Dimethyldichlorosilane: Contains two chlorine atoms instead of a methoxy group.

    Trimethoxysilane: Contains three methoxy groups instead of one.

Uniqueness

Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane is unique due to its combination of methoxy and trimethylsilyl groups, which provides a balance of reactivity and stability, making it particularly useful in organic synthesis .

Properties

CAS No.

61244-99-3

Molecular Formula

C8H22OSi2

Molecular Weight

190.43 g/mol

IUPAC Name

methoxy-dimethyl-(2-trimethylsilylethyl)silane

InChI

InChI=1S/C8H22OSi2/c1-9-11(5,6)8-7-10(2,3)4/h7-8H2,1-6H3

InChI Key

WQNPOZPPMSVWNS-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CC[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.